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molecular formula C11H10O2S B8419496 4-[4-(Methylthio)phenyl]furan-2(5H)-one

4-[4-(Methylthio)phenyl]furan-2(5H)-one

Cat. No. B8419496
M. Wt: 206.26 g/mol
InChI Key: VAKCEEBYXDHHLB-UHFFFAOYSA-N
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Patent
US05840746

Procedure details

To a solution of 4 g of Pd(OAc)2 in 100 ml of acetonitrile is added dropwise the crude product from Step 1(5 g) under nitrogen at room temperature. After 10 h at room temperature, the mixture is condensed under reduced pressure and the residue is purified by flash chromatography on silica gel eluted with 2:1 hexane/EtOAc to give the title compound.
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH:4]1[CH2:8][CH:7]([C:9]2[CH:14]=[CH:13][C:12]([S:15][CH3:16])=[CH:11][CH:10]=2)[CH2:6][O:5]1>C(#N)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:16][S:15][C:12]1[CH:13]=[CH:14][C:9]([C:7]2[CH2:6][O:5][C:4](=[O:3])[CH:8]=2)=[CH:10][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
crude product
Quantity
5 g
Type
reactant
Smiles
C[Si](OC1OCC(C1)C1=CC=C(C=C1)SC)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with 2:1 hexane/EtOAc

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C1=CC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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